molecular formula C18H28N2O3 B2903203 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea CAS No. 1351616-81-3

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2903203
CAS RN: 1351616-81-3
M. Wt: 320.433
InChI Key: TVDQENVLESHKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea, also known as CHEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. CHEU belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and the activation of NF-κB, a transcription factor involved in inflammation. 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea in lab experiments is its relatively simple synthesis method. 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for research on 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanisms of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea and its potential therapeutic uses.
Conclusion
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea and its potential therapeutic uses.

Synthesis Methods

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is synthesized by the reaction of 1-(2-hydroxyethyl)cyclohexylamine with 3-(4-methoxyphenethyl)isocyanate in the presence of a base catalyst. The reaction yields 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea as a white crystalline solid with a melting point of 152-154°C.

Scientific Research Applications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-18(22)20-13-17(21)15-5-3-2-4-6-15/h7-10,15,17,21H,2-6,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQENVLESHKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

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